Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolo[3,2-c]pyridine core, which is a bicyclic structure, and a bromopyrazine moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,2-c]pyridine core and the introduction of the bromopyrazine group. Common synthetic routes may include:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step often involves cyclization reactions using appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Bromopyrazine Group: This can be achieved through nucleophilic substitution reactions where a bromopyrazine derivative is reacted with the pyrrolo[3,2-c]pyridine intermediate.
Protection and Deprotection Steps: Protecting groups like tert-butyl are used to protect reactive sites during the synthesis and are removed in the final steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromopyrazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyrazine moiety is known for its ability to bind to specific biological targets, which can influence cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3aR,7aS)-5-(5-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl (3aR,7aS)-5-(5-fluoropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromopyrazine moiety in Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate imparts unique chemical and biological properties compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chlorine and fluorine counterparts.
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c1-16(2,3)23-15(22)21-7-4-11-10-20(6-5-12(11)21)14-9-18-13(17)8-19-14/h8-9,11-12H,4-7,10H2,1-3H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIBURNBAAEZQB-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN(C2)C3=CN=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCN(C2)C3=CN=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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